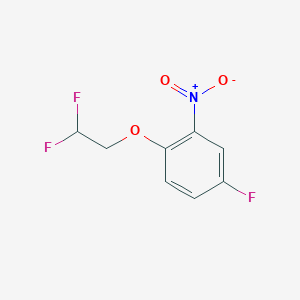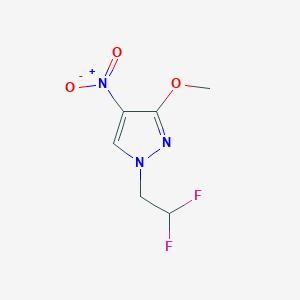
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoroethyl, methoxy, and nitro groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
The synthesis of 1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.
Industrial production methods for this compound may involve the use of commercially available starting materials such as 1,1-difluoro-2-iodoethane . The choice of oxidant is crucial for the successful formation of the desired product.
化学反应分析
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and nucleophiles such as thiols and amines. Major products formed from these reactions include amino derivatives and substituted pyrazoles.
科学研究应用
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry, and its incorporation into small molecules can improve the physicochemical properties of drug compounds.
Materials Science: Fluorinated compounds are used in materials science for their unique properties, such as increased lipophilicity and metabolic stability.
Agrochemistry: The compound can be used in the development of agrochemicals due to its stability and bioisosteric properties.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole involves its interaction with molecular targets and pathways. The difluoroethyl group can modulate lipophilicity and increase the acidity of the α-proton, tuning drug target affinity and specificity . The presence of the nitro group can also influence the compound’s reactivity and interaction with biological targets.
相似化合物的比较
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound is used to introduce the CF2 group when synthesizing chemical compounds and is a colorless to yellow liquid.
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate: This compound is used in the electrophilic 2,2-difluoroethylation of nucleophiles.
The uniqueness of this compound lies in its combination of the difluoroethyl, methoxy, and nitro groups, which impart specific properties and reactivity to the compound.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3-methoxy-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O3/c1-14-6-4(11(12)13)2-10(9-6)3-5(7)8/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXDZOYZLLAYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(dimethylamino)propyl]-3,4,5-trimethoxybenzamide;hydrochloride](/img/structure/B7882603.png)

![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7882623.png)
![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B7882629.png)
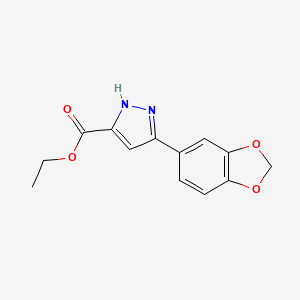
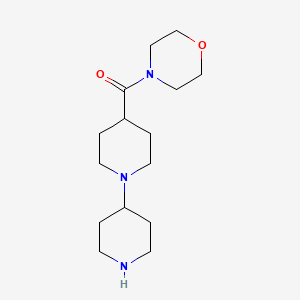
![6-Isobutyl-N,N-dimethyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7882642.png)
![N,N-Dimethyl-2-(pyrrolidin-1-yl)-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7882646.png)
![(1S,2R,6S,7R,8R)-8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B7882650.png)
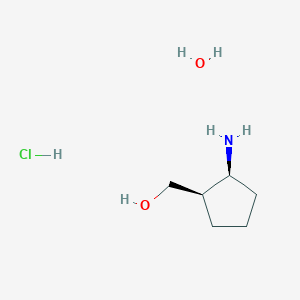
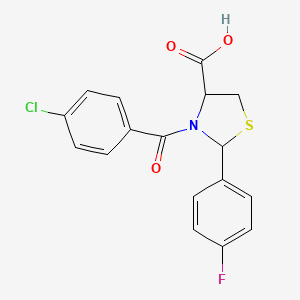
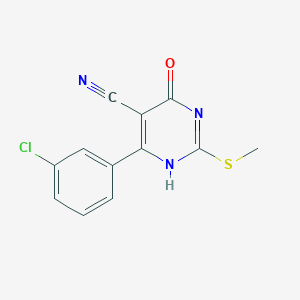
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B7882674.png)
